(4-Fluoro-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-Fluoro-3,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Scientific Research Applications
(4-Fluoro-3,5-dimethylphenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
Target of Action
The primary target of (4-Fluoro-3,5-dimethylphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s success in the suzuki–miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular effect of this compound’s action is the formation of a new Pd–C bond . On a cellular level, this can lead to the creation of new organic compounds through the Suzuki–Miyaura coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability makes it easy to handle, unlike certain boronic acids that decompose in air . Therefore, the compound’s action and efficacy can be influenced by factors such as air exposure and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluoro-3,5-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-fluoro-3,5-dimethylphenylacetylene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide . Another method includes the direct borylation of 4-fluoro-3,5-dimethylbenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration or borylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3,5-dimethylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)boronic acid: Similar in structure but lacks the methyl groups, which can affect its reactivity and selectivity in certain reactions.
(3,5-Dimethylphenyl)boronic acid: Similar but lacks the fluoro group, which can influence its electronic properties and reactivity.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness
(4-Fluoro-3,5-dimethylphenyl)boronic acid is unique due to the presence of both fluoro and methyl groups, which enhance its stability and reactivity in various chemical reactions. These substituents also influence its electronic properties, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIOZTCJOZUCMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590197 | |
Record name | (4-Fluoro-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342636-66-2 | |
Record name | (4-Fluoro-3,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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